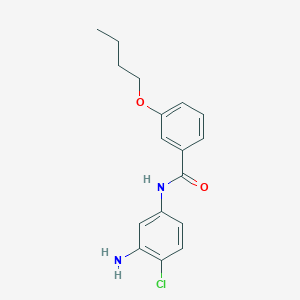

N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide

Description

N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide is a benzamide derivative featuring a 3-butoxy substituent on the benzamide ring and a 3-amino-4-chlorophenyl group attached via an amide linkage. Its molecular formula is C₁₈H₂₁ClN₂O₂, with a molecular weight of 332.83 g/mol and a CAS registry number of 1020055-46-2 .

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-3-butoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-13-7-8-15(18)16(19)11-13/h4-8,10-11H,2-3,9,19H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPOZUIQMCXMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide involves three key steps:

- Butoxylation of 3-hydroxybenzoic acid to form 3-butoxybenzoic acid.

- Amide bond formation between 3-butoxybenzoic acid and 3-nitro-4-chloroaniline.

- Reduction of the nitro group to yield the final amine product.

Detailed Preparation Methods

2.1 Butoxylation of 3-Hydroxybenzoic Acid

- Reagents : 3-Hydroxybenzoic acid, 1-bromobutane, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

- Procedure :

- Dissolve 3-hydroxybenzoic acid (10 g, 72.5 mmol) and K₂CO₃ (15 g, 108.7 mmol) in DMF (100 mL).

- Add 1-bromobutane (12.5 mL, 108.7 mmol) and reflux at 90°C for 12 hours.

- Cool, dilute with water, extract with ethyl acetate, and purify via recrystallization to obtain 3-butoxybenzoic acid (yield: 85–90%).

- Reagents : 3-Butoxybenzoic acid, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), 3-nitro-4-chloroaniline, dichloromethane (DCM).

- Procedure :

- Activate 3-butoxybenzoic acid (8.6 g, 40 mmol) with DIC (6.3 mL, 40 mmol) and HOBt (5.4 g, 40 mmol) in DCM (150 mL) at room temperature for 2 hours.

- Add 3-nitro-4-chloroaniline (7.4 g, 40 mmol) and stir for 5 hours.

- Filter, wash with NaHCO₃ solution, and concentrate to obtain N-(3-nitro-4-chlorophenyl)-3-butoxybenzamide (yield: 92–95%).

- Reagents : N-(3-Nitro-4-chlorophenyl)-3-butoxybenzamide, iron powder, ammonium chloride (NH₄Cl), methanol.

- Procedure :

- Suspend the nitro intermediate (10 g, 26.3 mmol) in methanol (100 mL).

- Add NH₄Cl (5.6 g, 105 mmol) and iron powder (8.8 g, 158 mmol).

- Reflux at 70°C for 7 hours, filter, and concentrate.

- Purify via column chromatography (petroleum ether:ethyl acetate = 1:10) to obtain N-(3-amino-4-chlorophenyl)-3-butoxybenzamide (yield: 90–93%).

Optimization and Key Findings

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Butoxylation Time | 12 hours | <12 hours: Incomplete reaction |

| Coupling Agent | DIC/HOBt | Higher efficiency vs. SOCl₂ |

| Reduction Method | Fe/NH₄Cl in MeOH | Cost-effective, avoids H₂ handling |

Alternative Methods

- Catalytic Hydrogenation : Replace Fe/NH₄Cl with H₂ (1 atm) and 10% Pd/C in ethanol (yield: 88–90%).

- One-Pot Synthesis : Combine butoxylation and amidation steps using microwave irradiation (yield: 80%, shorter reaction time).

Challenges and Solutions

- Regioselectivity in Nitration : Use directed ortho-metallation or protecting groups to ensure correct nitro placement.

- Butanol Solubility : Employ polar aprotic solvents (e.g., DMF) to enhance reactivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding aniline derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Aniline derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide derivatives. Research indicates that compounds with similar structural frameworks exhibit significant activity against enteroviruses, particularly Enterovirus 71 (EV71), which is associated with hand, foot, and mouth disease. Derivatives of N-phenylbenzamide have shown IC50 values ranging from 5.7 to 18 μM against various strains of EV71, suggesting that modifications to the amide group can enhance antiviral efficacy .

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has been crucial in optimizing the biological activity of N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide derivatives. Modifications at the C-3 position of the benzene ring have been investigated to improve metabolic stability and enhance therapeutic potential. The introduction of substituents on the aromatic rings has been shown to influence both potency and selectivity against viral targets .

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide typically involves several steps, including the reaction of appropriate starting materials under controlled conditions. For instance, using hydrazine hydrate as a reducing agent in the presence of catalysts like FeCl₃ has been reported to yield high-purity products with minimal by-products . This method not only enhances yield but also improves safety profiles during synthesis.

Chemical Stability and Solubility

The compound exhibits moderate solubility in organic solvents, which is advantageous for various applications in drug formulation and delivery systems. Its chemical stability under physiological conditions is a critical factor that supports its potential use in pharmaceutical formulations .

Potential Biological Activities

Anti-inflammatory Properties

In addition to antiviral activity, preliminary studies suggest that N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide may possess anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis or chronic inflammatory diseases.

Anticancer Activity

Emerging research indicates potential anticancer properties for benzamide derivatives, including those related to N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide. The modulation of signaling pathways involved in cell proliferation and apoptosis may provide a therapeutic avenue for cancer treatment .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Synthesis and Antiviral Activity (2013) | Identified potent antiviral activity against EV71 with IC50 values below 20 μM for several derivatives | Development of antiviral agents |

| Structure-Activity Relationship Analysis | Modifications at C-3 position improved metabolic stability and potency | Optimization of drug candidates |

| Anti-inflammatory Screening | Preliminary results indicate inhibition of pro-inflammatory cytokines | Potential treatment for inflammatory diseases |

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to the modulation of signaling pathways that control cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide with four related benzamide derivatives, emphasizing substituent effects, synthetic pathways, and crystallographic data.

Substituent Variations and Molecular Properties

Key structural analogs include:

Key Observations:

Positional Isomerism: The target compound and N-(3-Amino-4-chlorophenyl)-4-(pentyloxy)benzamide share identical molecular weights but differ in the position (3- vs. 4-) and length (butoxy vs. pentyloxy) of the alkoxy chain. This variation likely alters steric bulk and solubility profiles .

Crystallographic Differences: The monoclinic polymorph of N-(3-chlorophenyl)benzamide lacks the amino and alkoxy substituents present in the target compound. Its simpler structure results in a lower molecular weight (245.69 g/mol) and distinct packing arrangements in the solid state .

Physicochemical and Structural Insights

- Solubility : The 3-butoxy chain in the target compound likely enhances lipophilicity compared to the trimethoxy-substituted analog in , which may exhibit higher polarity due to multiple oxygen atoms.

- Crystal Packing: The monoclinic polymorph of N-(3-chlorophenyl)benzamide () demonstrates how even minor structural changes (e.g., absence of amino/alkoxy groups) lead to distinct crystal lattices, with implications for melting points and stability .

Biological Activity

N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H19ClN2O2

- Molecular Weight : 318.80 g/mol

- Structure : The compound features an amino group and a butoxy chain attached to a chlorophenyl ring, which are critical for its biological activity.

Synthesis

The synthesis of N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide typically involves the following steps:

- Formation of the Amino Group : The chlorophenyl moiety is reacted with an amine to introduce the amino group.

- Attachment of the Butoxy Chain : A butoxy group is introduced through an appropriate coupling reaction.

Antiviral Activity

Recent studies have highlighted the antiviral potential of phenylbenzamide derivatives, including N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide. These compounds have been shown to increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication, particularly for Hepatitis B virus (HBV) and other viral pathogens .

Enzyme Inhibition

Compounds with similar structures have shown promising results as enzyme inhibitors. For instance, they have been evaluated for acetylcholinesterase (AChE) inhibition, which is relevant in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibition has been noted, which is significant in managing conditions like kidney stones and peptic ulcers .

The biological activity of N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide may be attributed to its interaction with specific molecular targets:

- APOBEC3G Modulation : By increasing A3G levels, the compound may inhibit HBV replication through deaminase-independent mechanisms .

- Enzyme Interaction : The structural features allow binding to enzymes like AChE and urease, leading to their inhibition .

Case Studies

- Antiviral Efficacy : In vitro studies showed that derivatives similar to N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide could effectively inhibit HBV replication in HepG2 cells. The mechanism involved modulation of A3G levels, highlighting the therapeutic potential against drug-resistant strains .

- Antibacterial Screening : Compounds structurally related to N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide were evaluated for antibacterial properties. Results indicated moderate activity against key bacterial strains, suggesting a pathway for further development into antibacterial agents .

Data Summary Table

| Activity Type | Target/Pathogen | Effectiveness | Mechanism |

|---|---|---|---|

| Antiviral | Hepatitis B Virus | Inhibition of replication | Increase in A3G levels |

| Antibacterial | Salmonella typhi | Moderate to strong | Direct bacterial inhibition |

| Enzyme Inhibition | Acetylcholinesterase | Significant | Competitive inhibition |

| Urease | Significant | Competitive inhibition |

Q & A

Q. What are the standard synthetic routes for N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide, and what reagents are critical for its preparation?

The synthesis typically involves coupling 3-amino-4-chloroaniline with 3-butoxybenzoic acid derivatives. A common method employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane or DMF). Reaction conditions (e.g., room temperature, 12–24 hours) are optimized to ensure high yield and purity . Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and amide bond formation.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and formula.

- Fourier-Transform Infrared Spectroscopy (FTIR) : For identifying functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

Q. What are the primary applications of this compound in medicinal chemistry and material science?

- Medicinal Chemistry : Serves as a building block for synthesizing kinase inhibitors or receptor modulators due to its amino-chlorophenyl motif, which enhances target binding .

- Material Science : The butoxy group contributes to solubility in organic matrices, making it useful in designing optoelectronic materials .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate by-product formation during synthesis?

- Solvent Selection : Use anhydrous, polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reduce side reactions.

- Catalyst Loading : Adjust DMAP concentration (0.1–1.0 eq) to accelerate coupling while minimizing racemization.

- Temperature Control : Maintain 0–25°C to suppress thermal degradation.

- Workflow : Employ continuous flow systems for scalable, reproducible synthesis .

Q. What strategies resolve contradictions in biological assay data (e.g., variable IC₅₀ values) for this compound?

- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays.

- Structural Analog Comparison : Test derivatives (e.g., substituting butoxy with ethoxy) to isolate structure-activity relationships .

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

Q. How does the substitution pattern on the phenyl ring influence reactivity and biological activity?

- Chloro Group : Enhances electrophilic substitution reactivity and stabilizes interactions with hydrophobic enzyme pockets.

- Amino Group : Facilitates hydrogen bonding with biological targets (e.g., ATP-binding sites in kinases).

- Butoxy Chain : Increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with shorter alkoxy chains (e.g., methoxy) can elucidate trade-offs .

Methodological Notes

- Contradiction Analysis : When divergent data arise (e.g., conflicting IC₅₀ values), validate assays using positive/negative controls and replicate experiments across independent labs .

- Scalability : Transition from batch to flow chemistry for gram-scale synthesis, ensuring consistent quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.